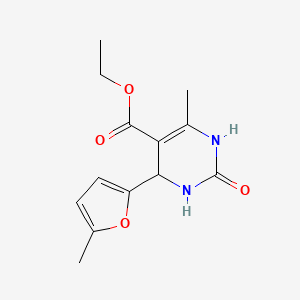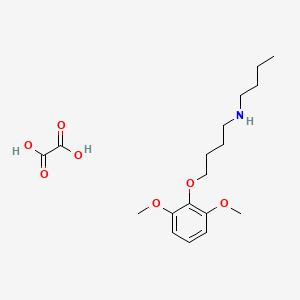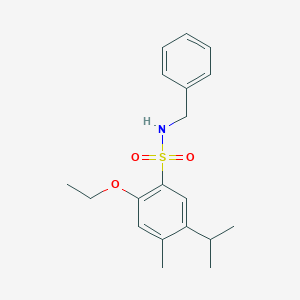
N-(3-nitrophenyl)-3-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-nitrophenyl)-3-propoxybenzamide, also known as NPPB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of chloride channels and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
N-(3-nitrophenyl)-3-propoxybenzamide acts as a non-specific inhibitor of chloride channels by binding to the channel pore and blocking the passage of chloride ions. It has been shown to inhibit both voltage-gated and ligand-gated chloride channels, making it a useful tool for studying different types of chloride channels.
Biochemical and Physiological Effects:
N-(3-nitrophenyl)-3-propoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell volume regulation, muscle contraction, and neurotransmitter release. It has also been shown to modulate the activity of ion channels, including calcium channels and potassium channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-nitrophenyl)-3-propoxybenzamide in lab experiments is its potency as a chloride channel inhibitor. It is effective at low concentrations, making it a cost-effective tool for studying chloride channels. However, one limitation is that it is a non-specific inhibitor and may also affect other ion channels and transporters. Therefore, it is important to use appropriate controls in experiments to ensure that the observed effects are due to chloride channel inhibition.
Direcciones Futuras
There are several future directions for the use of N-(3-nitrophenyl)-3-propoxybenzamide in scientific research. One area of interest is the role of chloride channels in cancer cell proliferation and migration. N-(3-nitrophenyl)-3-propoxybenzamide has been shown to inhibit these processes in vitro, suggesting that it may have potential as an anti-cancer agent. Another area of interest is the development of more specific chloride channel inhibitors that can be used to study the roles of specific chloride channels in physiological processes. Overall, N-(3-nitrophenyl)-3-propoxybenzamide is a versatile tool for studying chloride channels and has potential for further research in various fields.
Métodos De Síntesis
The synthesis of N-(3-nitrophenyl)-3-propoxybenzamide involves the reaction of 3-nitrobenzoic acid with propionyl chloride and propylamine in the presence of a base. The resulting compound is then reacted with thionyl chloride to form the final product. The synthesis of N-(3-nitrophenyl)-3-propoxybenzamide is a straightforward process and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
N-(3-nitrophenyl)-3-propoxybenzamide has been widely used in scientific research as an inhibitor of chloride channels. Chloride channels play an important role in various physiological processes, including cell volume regulation, muscle contraction, and neurotransmitter release. By inhibiting chloride channels, N-(3-nitrophenyl)-3-propoxybenzamide can modulate these physiological processes and provide insights into their underlying mechanisms.
Propiedades
IUPAC Name |
N-(3-nitrophenyl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-2-9-22-15-8-3-5-12(10-15)16(19)17-13-6-4-7-14(11-13)18(20)21/h3-8,10-11H,2,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGVUMWRTJGPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-ethoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B5199191.png)
![7-(3,4-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5199196.png)
![1-(3-chlorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5199201.png)
![4-methyl-2-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]phenol](/img/structure/B5199205.png)
![3-(1,3-benzodioxol-5-yl)-5-(1,3-thiazol-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5199213.png)

![4-[(4-chlorobenzoyl)(3-methylphenyl)amino]-1,1-dioxidotetrahydro-3-thienyl 4-chlorobenzoate](/img/structure/B5199227.png)
![1-cyclohexyl-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5199232.png)

![N-{1-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5199239.png)
![rel-(2R,3R)-3-[(4-fluorobenzyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5199242.png)

![(2R*,3R*)-3-(dimethylamino)-1'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5199290.png)
